Dibutyl 2,3-dichlorobutanedioate
Description
Dibutyl 2,3-dichlorobutanedioate is a chlorinated ester derivative of butanedioic acid (succinic acid). It is structurally characterized by two chlorine atoms at the 2- and 3-positions of the butanedioate backbone and two butyl ester groups. This compound is primarily utilized in industrial applications, such as plasticizers, specialty solvents, or intermediates in organic synthesis.
Properties
CAS No. |
62243-29-2 |
|---|---|
Molecular Formula |
C12H20Cl2O4 |
Molecular Weight |
299.19 g/mol |
IUPAC Name |
dibutyl 2,3-dichlorobutanedioate |
InChI |
InChI=1S/C12H20Cl2O4/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
OJMZDKDDIWFLSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C(C(=O)OCCCC)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2,3-dichlorobutanedioate typically involves the esterification of 2,3-dichlorobutanedioic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2,3-dichlorobutanedioic acid+butanolH2SO4dibutyl 2,3-dichlorobutanedioate+water
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale synthesis. This includes the use of continuous reactors, efficient separation techniques, and recycling of reactants to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2,3-dichlorobutanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield 2,3-dichlorobutanedioic acid and butanol.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia or thiols under appropriate conditions.
Major Products
Hydrolysis: 2,3-dichlorobutanedioic acid and butanol.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dibutyl 2,3-dichlorobutanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role as a plasticizer in various materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in coatings and adhesives.
Mechanism of Action
The mechanism of action of dibutyl 2,3-dichlorobutanedioate involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and reducing brittleness. In biological systems, it may interact with cellular membranes and proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
These compounds share structural similarities (ester groups, butyl substituents) but differ in their core functional groups and applications.
Structural and Functional Comparison
Physical-Chemical Properties (Data from Evidence)
Toxicity and Environmental Impact
- Dibutyl Phthalate (DBP) : Classified as an endocrine disruptor with aquatic toxicity .
- Dibutyl Methylphosphonate : Listed under Schedule 2B04 of the Chemical Weapons Convention due to its use in nerve agent synthesis .
Research Findings and Gaps
Dibutyl Phthalate (DBP) : Extensively studied for its role in plasticizer leaching and reproductive toxicity .
Phosphonate Esters : Used in flame retardants but under scrutiny for hydrolytic stability and toxicity .
Chlorinated Esters: Limited data on this compound specifically; research is needed on its degradation pathways and ecotoxicological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
